Cas no 69393-72-2 (2H-1,3-benzodioxol-4-ol)

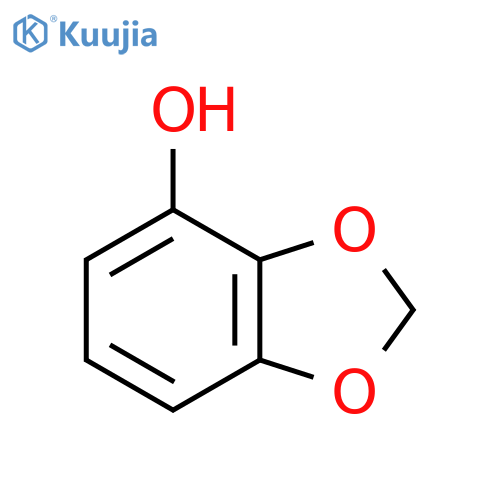

2H-1,3-benzodioxol-4-ol structure

商品名:2H-1,3-benzodioxol-4-ol

2H-1,3-benzodioxol-4-ol 化学的及び物理的性質

名前と識別子

-

- 1,3-Benzodioxol-4-ol

- benzo[d][1,3]dioxol-4-ol

- AKOS005063023

- Z409065236

- PB43298

- Paroxetine Impurity 13

- 2H-1,3-benzodioxol-4-ol

- FT-0700549

- CS-16052

- BCP31550

- 1,3-Benzodioxol-4-ol #

- 4-hydroxyl-benzo[1,3]dioxolane

- CS-0086795

- 1,3-Benzodioxole-4-ol

- methylendioxyphenol

- Y13605

- InChI=1/C7H6O3/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3,8H,4H

- EN300-49473

- 1,3-dioxaindan-4-ol

- methylenedioxyphenol

- 4-hydroxy-1,3-benzodioxole

- DTXSID00343020

- MFCD00092232

- 69393-72-2

- SCHEMBL118556

- 2,3-Methylenedioxyphenol

- Benzo[1,3]dioxol-4-ol

-

- MDL: MFCD00092232

- インチ: 1S/C7H6O3/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3,8H,4H2

- InChIKey: XRSKRSVTUVLURN-UHFFFAOYSA-N

- ほほえんだ: O1COC2C=CC=C(C1=2)O

計算された属性

- せいみつぶんしりょう: 138.031694g/mol

- ひょうめんでんか: 0

- XLogP3: 1.4

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 回転可能化学結合数: 0

- どういたいしつりょう: 138.031694g/mol

- 単一同位体質量: 138.031694g/mol

- 水素結合トポロジー分子極性表面積: 38.7Ų

- 重原子数: 10

- 複雑さ: 126

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- PSA: 38.69

2H-1,3-benzodioxol-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90687-10G |

2H-1,3-benzodioxol-4-ol |

69393-72-2 | 97% | 10g |

¥ 3,742.00 | 2023-04-06 | |

| Ambeed | A166956-250mg |

Benzo[d][1,3]dioxol-4-ol |

69393-72-2 | 98% | 250mg |

$29.0 | 2025-02-21 | |

| Enamine | EN300-49473-0.05g |

1,3-dioxaindan-4-ol |

69393-72-2 | 95.0% | 0.05g |

$19.0 | 2025-03-15 | |

| Enamine | EN300-49473-5.0g |

1,3-dioxaindan-4-ol |

69393-72-2 | 95.0% | 5.0g |

$299.0 | 2025-03-15 | |

| abcr | AB510499-1 g |

4-Hydroxy-1,3-benzodioxole; . |

69393-72-2 | 1g |

€248.70 | 2023-04-18 | ||

| abcr | AB510499-5 g |

4-Hydroxy-1,3-benzodioxole; . |

69393-72-2 | 5g |

€935.50 | 2023-04-18 | ||

| Apollo Scientific | OR909770-1g |

2H-1,3-benzodioxol-4-ol |

69393-72-2 | 98+% | 1g |

£74.00 | 2025-02-21 | |

| abcr | AB510499-250 mg |

4-Hydroxy-1,3-benzodioxole; . |

69393-72-2 | 250MG |

€112.70 | 2023-04-18 | ||

| eNovation Chemicals LLC | Y1006136-10G |

2H-1,3-benzodioxol-4-ol |

69393-72-2 | 97% | 10g |

$665 | 2024-05-23 | |

| eNovation Chemicals LLC | Y1220943-10g |

2H-1,3-benzodioxol-4-ol |

69393-72-2 | 95% | 10g |

$575 | 2024-06-03 |

2H-1,3-benzodioxol-4-ol 関連文献

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

推奨される供給者

Amadis Chemical Company Limited

(CAS:69393-72-2)2H-1,3-benzodioxol-4-ol

清らかである:99%/99%

はかる:5g/25g

価格 ($):269.0/942.0